molecular formula C9H16N2 B027369 2,3-Diethyl-5-methyl-5,6-dihydropyrazine CAS No. 101708-69-4

2,3-Diethyl-5-methyl-5,6-dihydropyrazine

Cat. No. B027369
M. Wt: 152.24 g/mol
InChI Key: LTRVKBLOHFHYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethyl-5-methyl-5,6-dihydropyrazine (DEMP) is a heterocyclic organic compound that belongs to the pyrazine family. It is a colorless liquid with a distinctive odor and is synthesized by the reaction of 2,3-pentanedione with ethylamine. DEMP has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent.

Mechanism Of Action

The mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is not well understood. However, it is believed that 2,3-Diethyl-5-methyl-5,6-dihydropyrazine exerts its effects by modulating various signaling pathways in the body. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have neuroprotective properties and can protect against neuronal damage.

Advantages And Limitations For Lab Experiments

2,3-Diethyl-5-methyl-5,6-dihydropyrazine has several advantages and limitations for lab experiments. One of the advantages of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its ease of synthesis. 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be synthesized using simple and cost-effective methods, making it a popular compound for research. However, one of the limitations of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. One potential direction is the development of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine and its effects on various signaling pathways in the body. Finally, research is needed to develop new methods for the synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine involves the reaction of 2,3-pentanedione with ethylamine in the presence of a catalyst. The reaction yields 2,3-Diethyl-5-methyl-5,6-dihydropyrazine as the main product along with some minor by-products. The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be achieved through various methods, including microwave-assisted synthesis, solvent-free synthesis, and catalytic synthesis.

Scientific Research Applications

2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent. In the food industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is used as a flavoring agent due to its distinctive odor. It is also used as a food additive to enhance the flavor of various food products. In the pharmaceutical industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

101708-69-4

Product Name

2,3-Diethyl-5-methyl-5,6-dihydropyrazine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5,6-diethyl-2-methyl-2,3-dihydropyrazine

InChI

InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3

InChI Key

LTRVKBLOHFHYCL-UHFFFAOYSA-N

SMILES

CCC1=NCC(N=C1CC)C

Canonical SMILES

CCC1=NCC(N=C1CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.